An In-depth Technical Guide to Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate (CAS 75584-60-0): Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate (CAS 75584-60-0): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given its role as a versatile chemical intermediate, this document details its structural and physicochemical properties, outlines a robust synthetic protocol, predicts its spectroscopic characteristics, and discusses its potential applications for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate belongs to the N-substituted benzotriazole class of compounds. The benzotriazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1] The introduction of an ethyl propanoate group at the N1 position creates a chiral center and provides a versatile functional handle for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules.[2] It is particularly noted in chemical supplier catalogs as a reagent for bioconjugation and as a potential component in the development of Antibody-Drug Conjugate (ADC) linkers.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 75584-60-0[2] |
| IUPAC Name | ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate[2] |
| Molecular Formula | C₁₁H₁₃N₃O₂[2] |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CCOC(=O)C(C)N1N=NC2=CC=CC=C21[2] |
| InChI Key | ASDAJLFZUMJGHM-UHFFFAOYSA-N[2] |
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on analogous compounds and general chemical principles.
Table 2: Physicochemical Properties
| Property | Value/Observation |
|---|---|
| Appearance | Expected to be a white to off-white solid or a colorless to pale yellow oil at room temperature. |
| Purity | Commercially available with a purity of ≥95.0%.[2] |
| Melting Point | Not specified in available literature. |
| Boiling Point | Not specified in available literature. |
| Solubility | Predicted to be soluble in common organic solvents such as ethanol, ethyl acetate, dichloromethane, and acetone. Low solubility in water is expected. |
Structurally, the benzotriazole ring system is known to be essentially planar.[3] X-ray crystallographic studies of the closely related Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate show that the dihedral angle between the triazole and benzene rings is minimal, confirming the planarity of the fused system.[4] The propanoate side chain introduces conformational flexibility. The N1-C(propanoate) bond allows for rotation, influencing how the functional group is presented for subsequent reactions or biological interactions.
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is most effectively achieved via a direct N-alkylation of 1H-benzotriazole, a well-established and reliable transformation. This method provides a high yield of the N1-substituted isomer, which is generally the major product in these reactions.[5]
Reaction Principle: The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism. 1H-Benzotriazole is first deprotonated by a suitable base to form the benzotriazolide anion. This potent nucleophile then attacks the electrophilic carbon of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate), displacing the halide to form the final product.
Causality of Reagent Choice:
-
Base (e.g., K₂CO₃, NaOH): A base is essential to deprotonate the acidic N-H proton of the benzotriazole ring (pKa ≈ 8.2), generating the nucleophilic anion required for the reaction. Anhydrous potassium carbonate is often preferred for its ease of handling and removal.
-
Solvent (e.g., Acetone, DMF, Ethanol): A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the reactants but does not interfere with the nucleophile. Polar protic solvents like ethanol can also be used, particularly when employing a strong base like sodium hydroxide.[4][5]
-
Electrophile (Ethyl 2-bromopropanoate): Ethyl 2-bromopropanoate is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of the bromide ion.
Diagram 1: Synthetic Pathway
Caption: N-alkylation of 1H-Benzotriazole.
This protocol is adapted from established procedures for the synthesis of analogous N-substituted benzotriazoles.[4][5]
-
Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1H-benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes).
-
Reaction: Stir the suspension vigorously at room temperature for 15 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (typically an oil or low-melting solid) can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Spectroscopic Characterization (Predicted)
No specific spectra for this compound are publicly available. However, a detailed analysis can be predicted based on its structure and published data for highly analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 8.05 - 8.10 | d | 1H | H-4 (Benzotriazole) |
| 7.60 - 7.65 | d | 1H | H-7 (Benzotriazole) | |
| 7.35 - 7.50 | m | 2H | H-5, H-6 (Benzotriazole) | |
| Methine | 5.50 - 5.60 | q | 1H | CH-CH₃ |
| Methylene | 4.20 - 4.30 | q | 2H | O-CH₂-CH₃ |
| Methyl | 2.00 - 2.10 | d | 3H | CH-CH₃ |
| 1.25 - 1.35 | t | 3H | O-CH₂-CH₃ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~170.0 | C=O (Ester) | ||
| Aromatic | ~145.5, ~133.0 | C-3a, C-7a (Quaternary) | ||
| ~128.0, ~124.5, ~120.0, ~110.0 | C-4, C-5, C-6, C-7 | |||
| Methylene | ~62.0 | O-CH₂ | ||
| Methine | ~55.0 | N-CH | ||
| Methyl | ~17.0 | CH-CH₃ |
| | ~14.0 | | | O-CH₂-CH₃ |
Justification for Predictions:
-
¹H NMR: The aromatic protons of the benzotriazole ring are expected in the 7.3-8.1 ppm range, with the H-4 proton being the most deshielded due to its proximity to the triazole nitrogens. The methine proton (N-CH) is significantly deshielded by the adjacent nitrogen and ester group. The ethyl ester protons will show a characteristic quartet and triplet pattern.
-
¹³C NMR: The ester carbonyl carbon is expected around 170 ppm. The aromatic carbons will appear in the typical 110-146 ppm region. The aliphatic carbons (methine, methylene, methyls) will be found upfield.
-
Infrared (IR) Spectroscopy: Key predicted peaks include a strong C=O stretch for the ester at ~1740 cm⁻¹, C-N stretching vibrations around 1200-1350 cm⁻¹, and aromatic C=C and C-H stretching in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Applications in Research and Drug Development
The primary value of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate lies in its utility as a versatile synthetic intermediate for creating libraries of more complex molecules for pharmacological screening.
-
Scaffold for Medicinal Chemistry: Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[6] This compound serves as an excellent starting point for exploring these activities.
-
Key Intermediate for Derivatization: The ethyl ester functionality is readily converted into other functional groups. For instance, hydrolysis can yield the corresponding carboxylic acid, amidation can produce a wide array of amides, and reaction with hydrazine can form the hydrazide, which is a precursor for synthesizing various heterocyclic systems like pyrazoles and oxadiazoles.[5]
-
Bioconjugation and Linker Chemistry: As listed by chemical suppliers, this molecule is relevant to bioconjugation.[2] The carboxylic acid derivative (obtained after hydrolysis) can be activated and coupled to biomolecules, such as peptides or antibodies. The propanoate structure provides a short, stable spacer arm, which is a fundamental component of linkers used in ADCs.
Diagram 2: Role as a Synthetic Intermediate
Caption: Derivatization pathways and applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from data for the benzotriazole parent compound and related N-substituted derivatives. It should be handled with appropriate care in a laboratory setting.
Table 4: GHS Hazard Information (Inferred)
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May also cause skin and respiratory irritation. |
| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If ingested, rinse mouth and seek medical attention. If inhaled, move to fresh air.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Med chem. [Link]
-
Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. International Journal of Drug Development and Research. [Link]
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(PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]
-
1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. BiochemoPharma. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]
-
Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
-
Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.org. [Link]
-
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. CAS Chemical Supplier Insights - Supplier Data Submission | CAS [cas.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)ethyl 2,4-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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